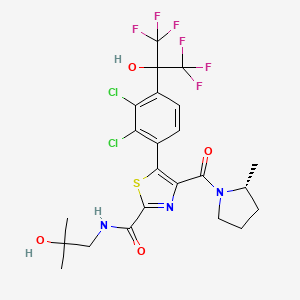

JNJ-61803534

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H23Cl2F6N3O4S |

|---|---|

Molekulargewicht |

622.4 g/mol |

IUPAC-Name |

5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C23H23Cl2F6N3O4S/c1-10-5-4-8-34(10)19(36)15-16(39-18(33-15)17(35)32-9-20(2,3)37)11-6-7-12(14(25)13(11)24)21(38,22(26,27)28)23(29,30)31/h6-7,10,37-38H,4-5,8-9H2,1-3H3,(H,32,35)/t10-/m1/s1 |

InChI-Schlüssel |

ZQHVEGQHOKDZEN-SNVBAGLBSA-N |

Isomerische SMILES |

C[C@@H]1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl |

Kanonische SMILES |

CC1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of JNJ-61803534 in Th17 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of JNJ-61803534, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The document delves into the molecular interactions, signaling pathways, and functional consequences of RORγt inhibition by this compound in T helper 17 (Th17) cells, which are critical drivers of various autoimmune and inflammatory diseases.

Core Mechanism of Action: RORγt Inverse Agonism

This compound functions as a powerful inverse agonist of RORγt, a lineage-defining transcription factor for Th17 cells.[1][2] RORγt is instrumental in the differentiation of naive CD4+ T cells into Th17 cells and is essential for the production of their signature pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] By binding to the ligand-binding domain of RORγt, this compound effectively suppresses the transcriptional activity of this nuclear receptor.[4] This inhibition leads to a downstream reduction in the expression of RORγt-regulated genes, thereby dampening the inflammatory response mediated by Th17 cells.[1][3]

The selectivity of this compound for RORγt over other closely related nuclear receptors, such as RORα and RORβ, underscores its targeted therapeutic potential.[3][5] Preclinical studies have demonstrated that this compound does not affect the differentiation or function of other T cell subsets, such as Th1 cells or regulatory T cells (Tregs), highlighting its specific immunomodulatory activity.[3][5]

Signaling Pathway of RORγt in Th17 Cells and Inhibition by this compound

The differentiation of naive T cells into Th17 cells is initiated by a specific cytokine milieu, primarily consisting of IL-6 and TGF-β, with IL-23 playing a crucial role in the expansion and stabilization of the Th17 phenotype.[6][7] These cytokines activate signaling cascades that converge on the induction and activation of RORγt. Once expressed, RORγt, in concert with other transcription factors, binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription.[8][9]

This compound intervenes in this pathway by binding to RORγt and preventing the recruitment of co-activators necessary for gene transcription.[4] This results in the suppression of the Th17 genetic program and a significant reduction in the production of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the in vitro potency and preclinical efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | IC50 (nM) | Reference |

| RORγt Inverse Agonist Activity | - | - | 9.6 | [10] |

| IL-17A Production | Human Whole Blood | Th17 activation | 230 ± 110 | [11] |

| IL-17A Production | Mouse Whole Blood | Th17 activation | 172 ± 50 | [11] |

| IL-17A Production | Rat Whole Blood | Th17 activation | 120 ± 10 | [11] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Model | Species | Key Finding | Reference |

| Imiquimod-induced skin inflammation | Mouse | Significantly inhibited disease score and dose-dependently inhibited RORγt-regulated genes (IL-17A, IL-17F, IL-22, IL-23R). | [1][3] |

| Collagen-induced arthritis | Mouse | Dose-dependently attenuated inflammation, achieving ~90% maximum inhibition of clinical score. | [1][3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RORγt Inverse Agonist Reporter Assay

Objective: To determine the potency of this compound in inhibiting RORγt-driven transcription.

Methodology:

-

HEK-293T cells are transfected with expression vectors encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt, RORα, or RORβ, along with a GAL4-responsive luciferase reporter plasmid.

-

Transfected cells are then treated with varying concentrations of this compound.

-

After an incubation period, luciferase activity is measured as a readout of transcriptional activation.

-

The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of RORγt-mediated transcription.[3]

Human CD4+ T Cell Differentiation and Cytokine Analysis

Objective: To assess the effect of this compound on Th17 differentiation and cytokine production.

Methodology:

-

Human CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

The cells are cultured under Th17 polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-1β, IL-6, and IL-23.

-

Cells are simultaneously treated with a vehicle control or varying concentrations of this compound.

-

After several days of culture, the supernatant is collected, and the concentrations of IL-17A, IL-17F, and IL-22 are measured by enzyme-linked immunosorbent assay (ELISA).

-

In parallel, cells can be analyzed for the expression of RORγt and other Th17-associated markers by flow cytometry or quantitative PCR.[3]

Imiquimod-Induced Psoriasis-like Skin Inflammation Model

Objective: To evaluate the in vivo efficacy of this compound in a model of skin inflammation.

Methodology:

-

A daily topical dose of imiquimod cream is applied to the shaved backs of mice to induce a psoriasis-like skin inflammation.

-

Mice are orally administered with either vehicle or this compound at various doses.

-

The severity of skin inflammation is assessed daily using a scoring system that evaluates erythema, scaling, and skin thickness.

-

At the end of the study, skin samples are collected for histological analysis and for measuring the expression of RORγt-regulated genes (e.g., Il17a, Il17f, Il22, Il23r) by quantitative PCR.[1][3]

This comprehensive guide provides a detailed understanding of the mechanism of action of this compound in Th17 cells, supported by quantitative data and experimental methodologies, to aid researchers and professionals in the field of drug development.

References

- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. medkoo.com [medkoo.com]

- 6. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-61803534: A Potent RORγt Inverse Agonist for the Targeted Inhibition of IL-17A and IL-22 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61803534 is a potent, selective, and orally active inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a critical nuclear transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][3][4][5] These cytokines are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on IL-17A and IL-22 production, and detailed experimental protocols for the key studies cited.

Core Mechanism of Action: RORγt Inhibition

This compound functions as an inverse agonist of RORγt, a master regulator of Th17 cell differentiation.[1][2][3][4] In the nucleus, RORγt binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes, thereby driving the transcription of pro-inflammatory cytokines. This compound binds to the ligand-binding domain of RORγt, which prevents the recruitment of co-activators and promotes the binding of co-repressors. This action effectively silences the transcriptional activity of RORγt, leading to a significant reduction in the production of IL-17A, IL-17F, and IL-22.[4] This targeted inhibition of the IL-23/IL-17 axis forms the basis of its therapeutic potential in inflammatory disorders.[1][2][3][4][5]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on the production of key Th17 cytokines have been quantified in both in vitro and in vivo models.

In Vitro Inhibition of Human Th17 Cytokine Production

In studies using human CD4+ T cells cultured under Th17 polarizing conditions, this compound demonstrated a dose-dependent suppression of IL-17A, IL-17F, and IL-22.[6]

| Cytokine | IC50 (nM) [95% Confidence Interval] |

| IL-17A | 19 (14–26) |

| IL-17F | 22 (8–62) |

| IL-22 | 27 (13–55) |

In Vivo Inhibition of Cytokine Gene Expression in a Mouse Model

In the imiquimod-induced psoriasis-like skin inflammation mouse model, oral administration of this compound led to a significant, dose-dependent reduction in the gene expression of RORγt-regulated cytokines in the inflamed skin tissue.[1][2]

| Cytokine Gene | Dose of this compound (mg/kg) | Result |

| IL-17A | 30 | Trend towards inhibition |

| 100 | Significant inhibition | |

| IL-17F | 30 | Trend towards inhibition |

| 100 | Significant inhibition | |

| IL-22 | 100 | Significant inhibition |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Human Th17 Differentiation and Cytokine Inhibition Assay

This assay is designed to assess the potency of this compound in inhibiting the differentiation of human naïve CD4+ T cells into Th17 cells and their subsequent cytokine production.

Protocol:

-

Isolation of Human CD4+ T Cells:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Total CD4+ T cells are then isolated from the PBMCs using negative selection magnetic beads.

-

-

Cell Culture and Th17 Polarization:

-

Cells are seeded in 96-well plates pre-coated with anti-CD3 antibody (e.g., 10 µg/mL).

-

Soluble anti-CD28 antibody (e.g., 1 µg/mL) is added to the culture medium.

-

Th17 polarizing conditions are established by adding a cocktail of recombinant human cytokines: TGF-β1 (e.g., 5-10 ng/mL), IL-1β (e.g., 10 ng/mL), IL-6 (e.g., 10 ng/mL), and IL-23 (e.g., 10 ng/mL).[7]

-

Neutralizing antibodies against IL-4 (e.g., 10 µg/mL) and IFN-γ (e.g., 10 µg/mL) are also included to prevent differentiation into other T helper subsets.[7]

-

-

Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a range of concentrations. A vehicle control (DMSO alone) is run in parallel.

-

-

Incubation:

-

The cells are cultured for 4 to 6 days at 37°C in a humidified incubator with 5% CO2.

-

-

Cytokine Measurement:

-

After the incubation period, the culture supernatants are collected.

-

The concentrations of IL-17A and IL-22 in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

-

Imiquimod-Induced Psoriasis-like Skin Inflammation Mouse Model

This in vivo model is used to evaluate the efficacy of this compound in a setting that mimics key aspects of human psoriasis, particularly the involvement of the IL-23/IL-17 axis.[2][8]

Protocol:

-

Animal Model:

-

BALB/c or C57BL/6 mice are typically used for this model.[8]

-

The dorsal skin of the mice is shaved one day prior to the start of the experiment.

-

-

Induction of Psoriasis-like Inflammation:

-

A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back skin for 5 to 6 consecutive days to induce an inflammatory response.[8]

-

-

Compound Administration:

-

This compound is formulated for oral administration and given to the mice daily at specified doses (e.g., 30 and 100 mg/kg). A vehicle control group is also included.

-

-

Clinical Scoring:

-

The severity of the skin inflammation is assessed daily using a scoring system that evaluates erythema (redness), scaling, and thickness.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, the mice are euthanized, and the inflamed skin tissue is collected.

-

Total RNA is extracted from the skin samples.

-

The expression levels of IL-17A, IL-17F, and IL-22 mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Gene expression is typically normalized to a housekeeping gene (e.g., β-actin).

-

Conclusion

This compound is a highly specific and potent RORγt inverse agonist that effectively inhibits the production of the pro-inflammatory cytokines IL-17A and IL-22. Its mechanism of action, centered on the downregulation of the Th17 pathway, has been robustly demonstrated in both in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. frontierspartnerships.org [frontierspartnerships.org]

Investigating the selectivity profile of JNJ-61803534 for ROR isotypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JNJ-61803534, a potent inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). A comprehensive understanding of a compound's selectivity is paramount in drug development to predict its efficacy and potential off-target effects. This document summarizes the quantitative data for this compound's activity against ROR isotypes, details the experimental methodologies used for this determination, and visualizes the relevant biological pathways and experimental workflows.

Selectivity Profile of this compound

This compound demonstrates high selectivity for RORγt over the other ROR isotypes, RORα and RORβ.[1][2][3][4] The compound's potency is significantly higher for RORγt, as indicated by the half-maximal inhibitory concentration (IC50) values obtained from cellular assays.

| Target | IC50 (nM) | Selectivity vs. RORγt |

| RORγt | 9.6 ± 6 | - |

| RORα | > 2000 | > 208-fold |

| RORβ | > 2000 | > 208-fold |

Table 1: In vitro potency and selectivity of this compound against ROR isotypes in a 1-hybrid reporter assay.[1][5]

Beyond the ROR family, this compound was tested against a panel of 18 other human nuclear receptors and showed at least 35-fold selectivity over PXR and greater than 167-fold selectivity over the others.[1] Further screening against a broad panel of 52 receptors, ion channels, transporters, 28 GPCRs, and 46 kinases did not reveal significant off-target binding or functional activity at concentrations up to 10 µM.[1]

Experimental Protocols

The primary method used to determine the selectivity of this compound for ROR isotypes was a 1-hybrid reporter assay .[1][4][6] This cell-based assay is a common and robust method for assessing the activity of nuclear receptor modulators.

1-Hybrid Reporter Assay Protocol

This assay measures the ability of a compound to inhibit the transcriptional activity of a specific nuclear receptor.

Objective: To quantify the dose-dependent inhibition of RORγt, RORα, and RORβ transcriptional activity by this compound.

Cell Line: Human Embryonic Kidney 293 (HEK-293T) cells.[1][4][6]

Materials:

-

HEK-293T cells

-

Expression vectors encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt, RORα, or RORβ.

-

A reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

Transfection reagent (e.g., FuGene6).[7]

-

This compound, serially diluted.

-

Cell culture medium and supplements.

-

Luciferase assay reagent (e.g., BriteLite Plus).[7]

Procedure:

-

Transfection: HEK-293T cells are co-transfected with an expression vector for the GAL4-ROR fusion protein and the UAS-luciferase reporter vector.[7][8]

-

Cell Plating: After a 24-hour transfection period, the cells are harvested, counted, and plated into 384-well plates.[7]

-

Compound Treatment: this compound is added to the wells in a series of dilutions, typically starting from a high concentration (e.g., 2 µM) and performing three-fold serial dilutions.[1][4][6] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a set period, typically overnight (around 20 hours), to allow for effects on gene transcription.[1][4][6][7]

-

Lysis and Luciferase Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the transcriptional activity of the ROR, is measured using a luminometer.[1][4][6]

-

Data Analysis: The luminescence signals are normalized to the vehicle control. The IC50 values are then calculated by fitting the dose-response data to a suitable pharmacological model.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental setup, the following diagrams have been generated using the DOT language.

A simplified representation of the Wnt/ROR signaling pathway.

The ROR family of receptors, including ROR1 and ROR2, can act as co-receptors for Wnt ligands, such as Wnt5a, to activate non-canonical Wnt signaling pathways.[9][10][11] This activation can lead to the recruitment of cytoplasmic proteins like Dishevelled (Dvl) and c-Src, subsequently activating downstream kinases such as JNK and the PI3K-Akt pathway.[10] These signaling cascades ultimately regulate gene transcription involved in various cellular processes, including cell polarity, migration, proliferation, and survival.[9][10]

Workflow of the 1-hybrid reporter assay used to determine ROR isotype selectivity.

This workflow diagram illustrates the key steps of the 1-hybrid reporter assay, from the initial co-transfection of HEK-293T cells with the necessary plasmids to the final calculation of the IC50 value for the test compound. This method allows for a precise and high-throughput assessment of a compound's inhibitory activity on the transcriptional function of the targeted ROR isotype.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Campaign to identify novel modulators of the Retinoic acid receptor-related Orphan Receptors (ROR) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Ror-Family Receptors in Development, Tissue Regeneration and Age-Related Disease [frontiersin.org]

- 11. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JNJ-61803534 in the IL-23/IL-17 Signaling Pathway: A Technical Whitepaper

Introduction

The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is a critical driver of pathogenesis in several autoimmune and inflammatory diseases.[1] Notably, its role in psoriasis is well-established, with multiple biologic therapies targeting IL-23 and IL-17 demonstrating significant clinical efficacy.[2][3] This pathway is initiated by the production of IL-23 from activated dendritic cells, which in turn promotes the differentiation, expansion, and effector function of T helper 17 (Th17) cells.[4] These Th17 cells are the primary producers of IL-17, a pro-inflammatory cytokine that acts on various cell types, including keratinocytes, to induce the expression of inflammatory mediators, leading to the characteristic features of psoriatic plaques.[5][6]

At the core of this pathway lies the Retinoid-related Orphan Receptor gamma t (RORγt), a nuclear transcription factor that serves as the master regulator of Th17 cell differentiation and IL-17 production.[7][8] As a key node bridging the upstream signal from IL-23 to the downstream inflammatory effects of IL-17, RORγt represents a highly attractive target for small-molecule therapeutic intervention.[9][10] This guide provides an in-depth technical overview of this compound, a potent and selective small-molecule RORγt inverse agonist, and its role in modulating the IL-23/IL-17 signaling pathway.

The IL-23/IL-17 Signaling Pathway and Point of Intervention

The IL-23/IL-17 axis begins with the activation of dendritic cells, which produce IL-23. IL-23 binds to its receptor on T cells, activating the JAK/STAT signaling cascade, which ultimately leads to the expression of RORγt.[4] RORγt then drives the differentiation of naive T cells into Th17 cells and stimulates the transcription of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][3] These cytokines act on keratinocytes, leading to hyperproliferation and the production of chemokines and antimicrobial peptides that recruit other immune cells, perpetuating the inflammatory loop characteristic of psoriasis.[2][5] this compound intervenes at the critical juncture of this pathway by directly inhibiting the transcriptional activity of RORγt.

Mechanism of Action: RORγt Inverse Agonism

This compound functions as a potent RORγt inverse agonist.[1][3] Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. In the case of RORγt, this compound actively represses its transcriptional activity by inhibiting the recruitment of co-activator proteins and promoting the binding of co-repressor proteins to the RORγt complex.[10][11] This leads to a dose-dependent inhibition of RORγt-driven gene transcription, thereby preventing Th17 cell differentiation and the production of key pro-inflammatory cytokines.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 5. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

Preclinical Pharmacology of the RORγt Inhibitor JNJ-61803534: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacology of JNJ-61803534, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway in autoimmune and inflammatory diseases.

Introduction

The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][3] The IL-23/IL-17 axis, in which RORγt plays a pivotal role, is strongly implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis and psoriatic arthritis.[1][2][3][4] this compound was developed as a small molecule inhibitor to suppress the transcriptional activity of RORγt, thereby blocking Th17-mediated inflammation.[3][4]

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates potent and selective inverse agonism of RORγt. Its activity was assessed using a 1-hybrid reporter assay in HEK-293T cells, where it inhibited RORγt-driven transcription with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The compound exhibited high selectivity for RORγt over the closely related family members, RORα and RORβ.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| RORγt | 1-Hybrid Reporter Assay | HEK-293T | 9.6 ± 6 | [3] |

| RORα | 1-Hybrid Reporter Assay | HEK-293T | >2000 | [3] |

| RORβ | 1-Hybrid Reporter Assay | HEK-293T | >2000 | [3] |

Cellular Functional Activity

This compound effectively suppresses the production of key Th17 cytokines in human CD4+ T cells under Th17 differentiation conditions. The compound demonstrated a concentration-dependent inhibition of IL-17A, IL-17F, and IL-22 production. Importantly, this compound did not affect the production of IFNγ under Th1 polarizing conditions, nor did it impact the differentiation or suppressive function of regulatory T cells (Tregs), highlighting its specific effect on the Th17 lineage.[1][2]

Table 2: Cellular Functional Activity of this compound in Human CD4+ T Cells

| Cytokine | Assay Type | IC50 (nM) | Reference |

| IL-17A | Th17 Differentiation Assay | 19 (14–26) | [5] |

| IL-17F | Th17 Differentiation Assay | 22 (8–62) | [5] |

| IL-22 | Th17 Differentiation Assay | 27 (13–55) | [5] |

| IFNγ | Th1 Differentiation Assay | No significant inhibition | [1][2] |

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in two standard preclinical models of autoimmune disease: the mouse collagen-induced arthritis (CIA) model and the imiquimod-induced mouse model of skin inflammation.

Collagen-Induced Arthritis (CIA) Model

In the mouse CIA model, a widely used model for rheumatoid arthritis, oral administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis.[1][2] A maximum inhibition of the clinical score of approximately 90% was achieved, demonstrating robust anti-inflammatory effects in vivo.[1][2]

Table 3: In Vivo Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model

| Dosing Regimen | Maximum Inhibition of Clinical Score | Reference |

| 3-100 mg/kg, twice daily (BID) | ~90% | [1][2] |

| 60 mg/kg, once daily (QD) | Significant attenuation of inflammation | [1] |

Imiquimod-Induced Skin Inflammation Model

This compound also demonstrated significant efficacy in a mouse model of psoriasis-like skin inflammation induced by the topical application of imiquimod.[1][2] The compound dose-dependently inhibited the expression of RORγt-regulated genes in the inflamed skin, including IL-17A, IL-17F, IL-22, and IL-23R.[1][2]

Table 4: In Vivo Efficacy of this compound in the Imiquimod-Induced Skin Inflammation Model

| Dosing Regimen | Key Findings | Reference |

| 30 and 100 mg/kg, orally | Significant inhibition of disease score and dose-dependent inhibition of IL-17A, IL-17F, IL-22, and IL-23R gene expression. | [1][2] |

Experimental Protocols

RORγt 1-Hybrid Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.

Methodology:

-

Cell Culture and Transfection: HEK-293T cells are cultured in a suitable medium. Cells are transiently transfected with two plasmids:

-

An expression vector encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt (or RORα/RORβ for selectivity assessment).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences.

-

-

Compound Treatment: Following transfection, the cells are treated with serial dilutions of this compound or vehicle control.

-

Luciferase Activity Measurement: After an overnight incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is calculated from the concentration-response curve.

In Vitro Human Th17 Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells and their cytokine production.

Methodology:

-

Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Cell Culture and Differentiation: The isolated naïve CD4+ T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. The culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation (e.g., IL-1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies against IFNγ and IL-4 to prevent differentiation into other T helper lineages.

-

Compound Treatment: this compound or vehicle control is added to the culture at the time of cell stimulation.

-

Cytokine Measurement: After several days of culture, the supernatants are collected, and the concentrations of IL-17A, IL-17F, and IL-22 are measured by ELISA or a multiplex bead-based immunoassay.

Mouse Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model to study the pathology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.

Methodology:

-

Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

-

Compound Administration: Oral administration of this compound or vehicle control is initiated at the onset of clinical signs of arthritis (typically around day 21-25) and continued daily for a specified period.

-

Clinical Scoring: The severity of arthritis in each paw is assessed and scored based on the degree of erythema and swelling. A cumulative clinical score per animal is calculated.

-

Histopathological Analysis: At the end of the study, the paws are collected, fixed, and processed for histological examination to assess inflammation, cartilage damage, and bone erosion.

Imiquimod-Induced Psoriasis-like Skin Inflammation Model

This model mimics the key features of human psoriasis, including epidermal hyperplasia and infiltration of inflammatory cells.

Methodology:

-

Induction of Skin Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of BALB/c or C57BL/6 mice for several consecutive days.

-

Compound Administration: this compound or vehicle control is administered orally, typically starting from the first day of imiquimod application.

-

Assessment of Skin Inflammation: The severity of skin inflammation is evaluated daily by scoring erythema, scaling, and skin thickness.

-

Gene Expression Analysis: At the end of the experiment, skin biopsies are collected, and RNA is extracted to quantify the expression of RORγt target genes (e.g., IL-17A, IL-17F, IL-22, IL-23R) by quantitative real-time PCR (qRT-PCR).

Visualizations

Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Caption: Workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vivo efficacy evaluation of this compound.

Conclusion

This compound is a potent and selective RORγt inverse agonist that effectively suppresses the Th17 pathway both in vitro and in vivo. Its ability to inhibit the production of key pro-inflammatory cytokines and ameliorate disease in preclinical models of arthritis and psoriasis highlights the therapeutic potential of targeting RORγt for the treatment of autoimmune and inflammatory disorders. Although the clinical development of this compound was terminated due to toxicity findings in rabbit embryo-fetal studies, the preclinical data generated for this compound provide a valuable pharmacological benchmark for the development of future RORγt inhibitors.[3][6][7]

References

- 1. chondrex.com [chondrex.com]

- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 3. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-61803534: A Technical Guide to a Potent RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-61803534 is a potent and selective oral inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a master transcriptional regulator that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A).[1][3][4] The IL-23/IL-17 axis is a key pathway implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][3][4] this compound selectively inhibits RORγt-driven transcription, leading to the suppression of the Th17 pathway and a reduction in inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and data presented for researchers in the field of drug discovery and immunology.

Chemical Structure and Properties

This compound is a complex small molecule with the following structural and physicochemical properties:

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (R)-5-(2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide |

| Chemical Formula | C₂₃H₂₃Cl₂F₆N₃O₄S |

| Molecular Weight | 622.40 g/mol |

| CAS Number | 1917306-14-9 |

| SMILES | O=C(C1=NC(C(N2--INVALID-LINK--CCC2)=O)=C(C3=CC=C(C(C(F)(F)F)(O)C(F)(F)F)C(Cl)=C3Cl)S1)NCC(C)(O)C |

| Appearance | White to off-white solid |

Mechanism of Action: RORγt Inverse Agonism

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this leads to a dose-dependent inhibition of its transcriptional activity.[1] This targeted action on RORγt makes this compound a highly specific modulator of the IL-23/IL-17 inflammatory pathway.

The primary mechanism involves the following steps:

-

Binding to RORγt: this compound binds to the ligand-binding domain of the RORγt protein.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

Inhibition of Transcription: The altered conformation prevents the recruitment of co-activator proteins necessary for gene transcription and may promote the recruitment of co-repressor proteins.

-

Suppression of Th17 Pathway: Consequently, the expression of RORγt target genes, including IL17A, IL17F, and IL22, is suppressed, leading to reduced Th17 cell differentiation and cytokine production.[1][4]

In Vitro Pharmacology

The activity of this compound has been characterized in a variety of in vitro assays, demonstrating its potency and selectivity.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line / System | Endpoint | IC₅₀ (nM) |

| RORγt Reporter Assay | HEK-293T cells | Inhibition of RORγt-driven transcription | 9.6[5] |

| Human Th17 Differentiation | Human CD4+ T cells | Inhibition of IL-17A production | ~230 (in whole blood)[1] |

| RORα Reporter Assay | HEK-293T cells | Inhibition of RORα-driven transcription | >10,000 |

| RORβ Reporter Assay | HEK-293T cells | Inhibition of RORβ-driven transcription | >10,000 |

Key Experimental Protocols

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.

Methodology:

-

Cell Culture: HEK-293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a RORγt expression vector and a luciferase reporter vector containing ROR response elements (ROREs) upstream of the luciferase gene.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: The cells are incubated for an additional 18-24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

This assay assesses the impact of this compound on the differentiation of naive T cells into pro-inflammatory Th17 cells.[1]

Methodology:

-

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Cell Culture and Differentiation: The isolated cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a Th17-polarizing cytokine cocktail (e.g., anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).

-

Compound Treatment: this compound or vehicle control is added to the culture medium at the time of cell seeding.

-

Incubation: Cells are cultured for 3-5 days.

-

Analysis of IL-17A Production: The concentration of IL-17A in the culture supernatant is quantified by enzyme-linked immunosorbent assay (ELISA).

-

Flow Cytometry: Intracellular staining for IL-17A and the transcription factor RORγt can be performed to analyze the percentage of Th17 cells by flow cytometry.

In Vivo Preclinical Efficacy

This compound has demonstrated significant efficacy in animal models of autoimmune diseases.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Dosing Regimen | Key Findings |

| Collagen-Induced Arthritis (CIA) | Mouse | 3-100 mg/kg, oral, twice daily | Dose-dependent reduction in clinical arthritis scores and joint inflammation.[1][2] |

| Imiquimod-Induced Skin Inflammation | Mouse | 30 and 100 mg/kg, oral, once daily | Significant inhibition of skin inflammation and dose-dependent reduction in the expression of RORγt-regulated genes (IL-17A, IL-17F, IL-22).[1][4] |

Key Experimental Protocols

A widely used preclinical model for rheumatoid arthritis.

Methodology:

-

Animals: Male DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis: On day 0, mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On day 21, a booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

Treatment: Oral administration of this compound or vehicle is initiated at the first signs of arthritis or prophylactically.

-

Clinical Assessment: The severity of arthritis is scored daily for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

A model that recapitulates key features of psoriasis.[1][4]

Methodology:

-

Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Induction of Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.

-

Treatment: this compound or vehicle is administered orally daily.

-

Clinical Assessment: Skin inflammation is scored daily based on erythema, scaling, and thickness, each on a scale of 0-4. The cumulative score represents the overall severity.

-

Gene Expression Analysis: At the end of the study, skin biopsies are collected for RNA isolation and quantitative real-time PCR (qRT-PCR) to measure the expression of RORγt target genes such as Il17a, Il17f, and Il22.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have shown that this compound is orally bioavailable with a long plasma half-life.

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Route of Administration | Oral |

| **Plasma Half-life (t₁/₂) ** | 164 - 170 hours[1][2][4] |

| Dose Proportionality | Dose-dependent increase in exposure observed up to 200 mg single ascending doses.[1][2][4] |

Conclusion

This compound is a potent, selective, and orally bioavailable RORγt inverse agonist that effectively suppresses the IL-23/IL-17 pathway.[1][2] Its efficacy in preclinical models of arthritis and psoriasis highlights its potential as a therapeutic agent for a range of autoimmune and inflammatory diseases. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this and similar compounds in the field of immunology and drug development. While development of this compound was discontinued due to findings in a rabbit embryo-fetal study, the data generated from its preclinical and early clinical evaluation provide valuable insights into the therapeutic potential of targeting RORγt.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Binding Dynamics of JNJ-61803534 with RORγt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of JNJ-61803534, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). A master regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound Activity

While specific kinetic parameters such as the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_) for the direct binding of this compound to RORγt are not publicly available, the compound's potent functional activity has been well-characterized through various biochemical and cellular assays. The following table summarizes the key quantitative metrics of this compound's inhibitory effects.

| Assay Type | Parameter | Value (nM) | Cell/System |

| 1-Hybrid Reporter Assay | IC_50_ | 9.6 | HEK-293T cells |

| IL-17A Production Inhibition | IC_50_ | 19 (14–26) | Human CD4+ T cells (Th17 polarizing conditions) |

| IL-17F Production Inhibition | IC_50_ | 22 (8–62) | Human CD4+ T cells (Th17 polarizing conditions) |

| IL-22 Production Inhibition | IC_50_ | 27 (13–55) | Human CD4+ T cells (Th17 polarizing conditions) |

Note: IC_50_ values represent the concentration of this compound required to inhibit 50% of the measured activity. The values in parentheses indicate the 95% confidence intervals.[1]

Experimental Protocols

The characterization of this compound and its interaction with RORγt involves a series of sophisticated experimental techniques. Below are detailed methodologies for key assays utilized in the preclinical evaluation of this compound.

RORγt 1-Hybrid Reporter Assay

This assay is fundamental in determining the potency of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

Objective: To measure the dose-dependent inhibition of RORγt-driven luciferase reporter gene expression by this compound.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK-293T) cells are cultured under standard conditions. The cells are then co-transfected with two plasmids:

-

A vector encoding a fusion protein of the RORγt ligand-binding domain (LBD) with the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

-

-

Compound Incubation: Following transfection, the cells are treated with serial dilutions of this compound, typically starting from a high concentration (e.g., 2 µM) with three-fold dilutions. A vehicle control (e.g., DMSO) is also included. The cells are incubated with the compound overnight to allow for the modulation of reporter gene expression.[1][2]

-

Luciferase Activity Measurement: After the incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the RORγt-LBD, is measured using a luminometer.

-

Data Analysis: The luminescence signals are normalized to the vehicle control. The IC_50_ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Radioligand Binding Assay (General Protocol)

While specific data for this compound is unavailable, this assay is a standard method to determine the binding affinity of a compound to its target receptor.[3][4][5]

Objective: To determine the affinity (K_i_ or K_d_) of a test compound for RORγt by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the RORγt receptor. This involves homogenization and centrifugation to isolate the membrane fraction.[6]

-

Competitive Binding Incubation: A fixed concentration of a high-affinity radioligand for RORγt (e.g., ³H-labeled agonist or antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membrane-bound radioactivity.[3][6]

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC_50_ value of the test compound is determined. The K_i_ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and K_d_ of the radioligand.

Th17 Differentiation and Cytokine Production Assay

This cellular assay assesses the functional consequence of RORγt inhibition on the differentiation of primary human T cells and their production of key inflammatory cytokines.

Objective: To measure the inhibitory effect of this compound on the production of IL-17A, IL-17F, and IL-22 by human CD4+ T cells under Th17 polarizing conditions.

Methodology:

-

Isolation of CD4+ T cells: Primary CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using methods such as magnetic-activated cell sorting (MACS).

-

Th17 Polarization: The isolated CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. This typically involves stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of polarizing cytokines, which may include IL-1β, IL-6, IL-23, and TGF-β.[7]

-

Compound Treatment: The differentiating T cells are treated with various concentrations of this compound.

-

Cytokine Measurement: After a defined culture period (e.g., 5-6 days), the cell culture supernatants are collected. The concentrations of secreted cytokines (IL-17A, IL-17F, IL-22) are quantified using a multiplex immunoassay platform (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The cytokine concentrations are plotted against the compound concentrations to generate dose-response curves and calculate IC_50_ values.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the RORγt signaling pathway and a typical experimental workflow for its characterization.

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

References

- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]

JNJ-61803534: A Deep Dive into its Impact on RORγt Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of JNJ-61803534, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a pivotal transcription factor in the differentiation and function of Th17 cells, which are key drivers of inflammation in numerous autoimmune diseases.[1][2][3][4] Understanding the precise effects of this compound on the downstream targets of RORγt is crucial for its development and therapeutic application. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

Core Mechanism of Action

This compound functions as a RORγt inverse agonist, selectively inhibiting its transcriptional activity.[1][2][4] This targeted action effectively suppresses the expression of pro-inflammatory cytokines that are hallmarks of Th17-mediated immune responses.[1][2][3][4] The compound has demonstrated high selectivity for RORγt over other related nuclear receptors like RORα and RORβ.[1][2]

Quantitative Analysis of Downstream Target Modulation

The inhibitory effects of this compound on key downstream targets of RORγt have been quantified in various preclinical models. The following tables summarize the available data on its potency and efficacy.

Table 1: In Vitro Inhibition of RORγt-Mediated Transcription and Cytokine Production

| Target | Assay System | Metric | Value | Reference |

| RORγt Transcription | HEK-293 T cells with RORγt reporter | IC50 | 9.6 nM | [5][6] |

| IL-17A Production | Human CD4+ T cells (Th17 differentiation) | IC50 | 19 nM (range: 14-26 nM) | [6] |

| IL-17F Production | Human CD4+ T cells (Th17 differentiation) | IC50 | 22 nM (range: 8-62 nM) | [6] |

| IL-22 Production | Human CD4+ T cells (Th17 differentiation) | IC50 | 27 nM (range: 13-55 nM) | [6] |

Table 2: In Vivo Inhibition of RORγt Downstream Gene Expression in a Mouse Model of Imiquimod-Induced Skin Inflammation

| Gene Target | Treatment Dose (oral) | Effect | Reference |

| IL-17A | 30 mg/kg | Trend towards inhibition | [6][7] |

| IL-17A | 100 mg/kg | Significant inhibition | [6][7] |

| IL-17F | 30 mg/kg | Trend towards inhibition | [6][7] |

| IL-17F | 100 mg/kg | Significant inhibition | [6][7] |

| IL-22 | 100 mg/kg | Significant inhibition | [6][7] |

| IL-23R | 30 mg/kg and 100 mg/kg | Trend towards inhibition | [6][7] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

References

- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ-61803534, a RORγt Inverse Agonist for In Vitro Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for in vitro assays to evaluate the cytokine inhibition profile of JNJ-61803534, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound targets the key transcription factor for T helper 17 (Th17) cell differentiation, thereby inhibiting the production of pro-inflammatory cytokines central to the pathogenesis of various autoimmune diseases.[1][2] The protocols outlined below describe the differentiation of human naïve CD4+ T cells into Th17 cells and a whole blood assay to measure the inhibitory effect of this compound on cytokine release.

Introduction

The IL-23/IL-17 axis is a critical pathway in the inflammatory cascade of several autoimmune and inflammatory diseases.[1][2] RORγt is the master transcription factor that drives the differentiation of Th17 cells and the subsequent production of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] this compound is an orally active RORγt inverse agonist that has demonstrated potent inhibition of RORγt-driven transcription.[1] This document provides detailed methodologies for assessing the in vitro efficacy of this compound in primary human immune cells.

Mechanism of Action

This compound functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, it inhibits the recruitment of coactivators, leading to a down-regulation of the transcription of RORγt target genes. This specifically impedes the differentiation of Th17 cells and suppresses the production of Th17-associated cytokines.

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

Data Presentation

The inhibitory activity of this compound on cytokine production in human CD4+ T cells under Th17 polarizing conditions is summarized below.

| Cytokine | IC50 (nM) |

| IL-17A | 19 |

| IL-17F | 22 |

| IL-22 | 27 |

Data represents the mean concentration required for 50% inhibition of cytokine production.

Experimental Protocols

In Vitro Human Th17 Cell Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the subsequent measurement of cytokine inhibition by this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

Anti-human CD3 Antibody

-

Anti-human CD28 Antibody

-

Recombinant Human IL-1β

-

Recombinant Human IL-6

-

Recombinant Human IL-23

-

Recombinant Human TGF-β1

-

Anti-human IFN-γ Antibody

-

Anti-human IL-4 Antibody

-

This compound

-

DMSO (vehicle control)

-

96-well tissue culture plates

-

ELISA kits for IL-17A, IL-17F, and IL-22

Procedure:

-

Isolation of Naïve CD4+ T Cells:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) naïve CD4+ T cell isolation kit according to the manufacturer's protocol.

-

-

Cell Culture Plate Coating:

-

Coat a 96-well tissue culture plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in PBS.

-

Incubate the plate at 37°C for 2-4 hours or overnight at 4°C.

-

Wash the wells twice with sterile PBS before adding cells.

-

-

Th17 Differentiation and Compound Treatment:

-

Prepare complete RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Resuspend the isolated naïve CD4+ T cells in the complete medium.

-

Add soluble anti-human CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.

-

Prepare a Th17 differentiation cocktail in the complete medium containing:

-

IL-1β (10-20 ng/mL)

-

IL-6 (20-50 ng/mL)

-

IL-23 (20-50 ng/mL)

-

TGF-β1 (5-10 ng/mL)

-

Anti-IFN-γ (1-2 µg/mL)

-

Anti-IL-4 (1-2 µg/mL)

-

-

Prepare serial dilutions of this compound in DMSO and then further dilute in the Th17 differentiation cocktail. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

-

Plate the naïve CD4+ T cells at a density of 1-2 x 10^5 cells per well in the anti-CD3 coated plate.

-

Add the Th17 differentiation cocktail containing the various concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

-

-

Cytokine Measurement:

-

After the incubation period, centrifuge the plate and collect the culture supernatants.

-

Measure the concentrations of IL-17A, IL-17F, and IL-22 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Calculate the IC50 values for this compound for each cytokine.

-

References

Application Notes and Protocols: JNJ-61803534 in a Murine Model of Collagen-Induced Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of JNJ-61803534, a potent and selective RORγt inverse agonist, in a preclinical mouse model of collagen-induced arthritis (CIA). This compound targets the IL-23/IL-17 pathway, which is critically implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis.[1][2] The information presented here is intended to guide researchers in the design and execution of similar preclinical studies to evaluate the therapeutic potential of RORγt inhibitors.

Mechanism of Action of this compound

This compound is a small molecule that functions as an inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor essential for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and a decrease in the production of IL-17 and other target genes.[1][2] This mechanism effectively dampens the inflammatory cascade that drives autoimmune diseases like rheumatoid arthritis.

Data Summary

The efficacy of this compound in the collagen-induced arthritis mouse model was evaluated based on clinical arthritis scores and histopathological analysis of the joints. The data demonstrates a dose-dependent reduction in disease severity with this compound treatment.

Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Clinical Score (Day 35) | % Inhibition |

| Naïve | - | - | 0 | - |

| Vehicle | - | BID | ~10.5 | 0 |

| This compound | 3 | BID | ~8.0 | ~24 |

| This compound | 10 | BID | ~5.5 | ~48 |

| This compound | 30 | BID | ~3.0 | ~71 |

| This compound | 100 | BID | ~1.25 | ~88 |

| This compound | 60 | QD | ~4.5 | ~57 |

| Dexamethasone | 0.2 | QD | ~0.5 | ~95 |

Data are estimated from graphical representations in Xue et al., 2021 and presented as mean values. BID: twice daily, QD: once daily.

Table 2: Effect of this compound on Histopathology Scores in CIA Mice

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Total Histopathology Score (Day 35) | % Inhibition |

| Naïve | - | - | 0 | - |

| Vehicle | - | BID | ~11.0 | 0 |

| This compound | 3 | BID | ~9.0 | ~18 |

| This compound | 10 | BID | ~6.0 | ~45 |

| This compound | 30 | BID | ~2.5 | ~77 |

| This compound | 100 | BID | ~0.7 | ~94 |

| This compound | 60 | QD | ~4.0 | ~64 |

| Dexamethasone | 0.2 | QD | ~0.2 | ~98 |

Data are estimated from graphical representations in Xue et al., 2021 and presented as mean values. The total histopathology score is a composite of inflammation, cartilage damage, bone destruction, and remodeling scores.

Signaling Pathway and Experimental Workflow

Caption: RORγt Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound in CIA Mouse Model.

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) Mouse Model

A. Animals:

-

Male DBA/1J mice, 8-10 weeks of age.

B. Reagents:

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

C. Protocol:

-

Preparation of Collagen Emulsion:

-

Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

-

To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL of collagen. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

To prepare the booster emulsion, mix the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA) following the same emulsification procedure.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the primary collagen/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Anesthetize the mice.

-

Inject 100 µL of the booster collagen/IFA emulsion intradermally at a site near the primary injection.

-

II. This compound Administration

A. Formulation:

-

Prepare a suspension of this compound in a vehicle of 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.

B. Dosing and Administration:

-

On day 21, randomize mice into treatment groups based on their initial arthritis scores.

-

Administer this compound or vehicle orally via gavage from day 21 to day 34.

-

The dosing regimens used in the described study were 3, 10, 30, and 100 mg/kg twice daily (BID) and 60 mg/kg once daily (QD).[1]

-

A positive control group treated with dexamethasone (0.2 mg/kg, QD) can be included.

III. Assessment of Arthritis

A. Clinical Scoring:

-

Visually score the paws for signs of arthritis from day 21 to day 35.

-

Use a scoring system of 0-4 for each paw, with a maximum score of 16 per mouse:

-

0 = No evidence of erythema and swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

-

B. Histopathological Analysis:

-

On day 35, euthanize the mice and collect the hind paws.

-

Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the paws and stain with Hematoxylin and Eosin (H&E).

-

Score the sections for the following parameters on a scale of 0-5 (0 = normal, 5 = severe):

-

Inflammation: Infiltration of inflammatory cells in the synovium and periarticular tissue.

-

Cartilage Damage: Loss of cartilage integrity and chondrocyte death.

-

Bone Destruction: Erosion and resorption of bone.

-

Remodeling: Changes in bone structure and formation of osteophytes.

-

-

The total histopathology score is the sum of the scores for each parameter.[3]

Conclusion

This compound demonstrates significant, dose-dependent efficacy in reducing the clinical and histopathological signs of arthritis in a mouse model of collagen-induced arthritis.[1] These application notes and protocols provide a framework for the preclinical evaluation of RORγt inverse agonists as a potential therapeutic strategy for rheumatoid arthritis and other autoimmune disorders. The provided methodologies can be adapted for the study of other compounds targeting similar inflammatory pathways.

References

Application Notes and Protocols for Imiquimod-Induced Psoriasis Model Using JNJ-61803534

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the imiquimod (IMQ)-induced psoriasis model in mice to evaluate the efficacy of the RORγt inverse agonist, JNJ-61803534. This model is a well-established and rapid method for inducing psoriasis-like skin inflammation, closely mimicking the human disease's histopathological and immunological features, particularly the IL-23/IL-17 axis.

Mechanism of Action and Rationale

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. The IL-23/IL-17 inflammatory axis plays a central role in its pathogenesis. Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1]

This compound is a potent and selective oral RORγt inverse agonist.[2][3] By inhibiting RORγt, this compound is expected to suppress the production of these key cytokines, thereby reducing the inflammatory response characteristic of psoriasis. The imiquimod-induced psoriasis model is an ideal platform to test this hypothesis in a preclinical setting.

Signaling Pathway of RORγt in Psoriasis

Caption: RORγt signaling pathway in Th17 cell differentiation and psoriasis pathogenesis.

Experimental Workflow

Caption: Overview of the experimental workflow for the imiquimod-induced psoriasis model with this compound treatment.

Detailed Experimental Protocol

1. Animals

-

Species: Mouse

-

Strain: BALB/c or C57BL/6 (8-10 weeks old, female)[4]

-

Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Materials

-

Imiquimod cream (5%) (e.g., Aldara™)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in water)

-

Anesthetic (e.g., isoflurane)

-

Hair clippers and depilatory cream

-

Calipers for ear thickness measurement

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for tissue fixation

-

RNA extraction and qRT-PCR reagents

-

ELISA kits for cytokine quantification

3. Experimental Groups

-

Group 1: Naive Control: No treatment.

-

Group 2: Vehicle Control: Daily topical application of a control cream (e.g., Vaseline) and daily oral administration of the vehicle.

-

Group 3: Imiquimod + Vehicle: Daily topical application of imiquimod cream and daily oral administration of the vehicle.

-

Group 4: Imiquimod + this compound (Low Dose): Daily topical application of imiquimod cream and daily oral administration of this compound at 30 mg/kg.[5]

-

Group 5: Imiquimod + this compound (High Dose): Daily topical application of imiquimod cream and daily oral administration of this compound at 100 mg/kg.[5]

4. Procedure

-

Hair Removal (Day -1): Anesthetize the mice and shave a 2x3 cm area on their dorsal skin. Apply a depilatory cream for 1-2 minutes, then gently remove it with a gauze pad and rinse the area with water. Allow the skin to rest for 24 hours.

-

Imiquimod Application (Days 0-6): Apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin and the right ear of each mouse daily for seven consecutive days.[6]

-

This compound Administration (Days 0-6): Administer this compound orally (by gavage) at the specified doses once daily, approximately one hour before imiquimod application. The vehicle for this compound is typically an aqueous suspension, such as 0.5% methylcellulose.

-

Daily Monitoring (Days 0-7):

-

Body Weight: Record the body weight of each mouse daily.

-

Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and skin thickness of the dorsal skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these three individual scores.

-

Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.

-

-

Euthanasia and Sample Collection (Day 7):

-

On the final day of the experiment (24 hours after the last treatment), euthanize the mice.

-

Collect blood samples via cardiac puncture for serum cytokine analysis.

-

Excise the treated dorsal skin and ear for histological analysis and gene expression analysis.

-

Collect the spleen and record its weight as an indicator of systemic inflammation.

-

5. Endpoint Analysis

-

Histological Analysis:

-

Fix skin samples in 4% PFA, embed in paraffin, and section.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from skin or ear tissue.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression levels of key cytokines (e.g., Il17a, Il17f, Il22, Il23r) and normalize to a housekeeping gene (e.g., Gapdh).

-

-

Cytokine Protein Quantification (ELISA):

-

Measure the protein levels of IL-17A, IL-17F, and IL-22 in the serum or skin homogenates using commercially available ELISA kits.

-

Data Presentation

Table 1: Effect of this compound on Clinical Parameters in Imiquimod-Induced Psoriasis Model

| Treatment Group | Mean PASI Score (Day 7) | Mean Ear Thickness (mm, Day 7) | Mean Spleen Weight (g, Day 7) |

| Naive Control | 0.0 ± 0.0 | 0.15 ± 0.02 | 0.10 ± 0.01 |

| Vehicle Control | 0.2 ± 0.1 | 0.16 ± 0.02 | 0.11 ± 0.02 |

| Imiquimod + Vehicle | 8.5 ± 1.2 | 0.45 ± 0.05 | 0.25 ± 0.04 |

| Imiquimod + this compound (30 mg/kg) | 4.2 ± 0.8 | 0.28 ± 0.04 | 0.18 ± 0.03 |

| Imiquimod + this compound (100 mg/kg) | 2.1 ± 0.5 | 0.20 ± 0.03 | 0.14 ± 0.02** |

| Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Imiquimod + Vehicle group. The data presented here are illustrative and will vary based on experimental conditions. |

Table 2: Effect of this compound on Gene Expression in Skin Tissue

| Treatment Group | Relative mRNA Expression (Fold Change vs. Naive) | |||

| Il17a | Il17f | Il22 | Il23r | |